molecular formula C20H17FN4O B5406621 N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5406621
M. Wt: 348.4 g/mol
InChI Key: UOWJOGYKEPAJDA-UHFFFAOYSA-N
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Description

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Scientific Research Applications

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to and inhibits certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-12-16-10-13(11-22-20(26)18-8-9-23-25-18)2-7-17(16)24-19(12)14-3-5-15(21)6-4-14/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWJOGYKEPAJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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